molecular formula C20H20N4O4S B2518681 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-54-0

2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2518681
CAS No.: 887222-54-0
M. Wt: 412.46
InChI Key: PLPHCHGFTUGUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a high-purity chemical compound intended for research and development purposes. This complex small molecule features a fused triazolo-thiazol core structure, substituted with furan and a methoxyphenyl group linked via a morpholine moiety. Its intricate architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The presence of multiple heterocyclic systems, common in many pharmacologically active compounds, suggests potential for investigating a range of biological targets. Researchers can utilize this compound as a key intermediate or as a novel scaffold in the synthesis of new chemical entities, or for probing structure-activity relationships. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary handling and safety protocols must be followed as outlined in the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-26-14-5-2-4-13(12-14)16(23-7-10-27-11-8-23)17-19(25)24-20(29-17)21-18(22-24)15-6-3-9-28-15/h2-6,9,12,16,25H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPHCHGFTUGUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactionsThe morpholine ring is then incorporated via a Mannich-type reaction, which involves the condensation of formaldehyde, morpholine, and the intermediate compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve scalable and environmentally friendly production processes .

Chemical Reactions Analysis

Step 1: Formation of the Triazolo-Thiazole Core

  • Key Reaction : Cyclization of a 1,2,4-triazole derivative with a thiazole precursor.

  • Mechanism : Acid-catalyzed bromination of an acetylpyrazole intermediate (as seen in similar triazolo-thiadiazine derivatives ) followed by nucleophilic substitution with a thiol-containing triazole derivative.

  • Conditions : Reflux in ethanol with triethylamine as a catalyst .

Step 3: Installation of the Morpholin-4-yl and 3-Methoxyphenyl Groups

  • Approach :

    • Morpholine Substitution : Reaction of an amine group with morpholine via amide coupling (e.g., using carbodiimides like EDC or DCC).

    • Aromatic Substitution : Suzuki-Miyaura coupling for the 3-methoxyphenyl group if a halide leaving group is present.

2.1. Triazolo-Thiazole Ring Formation

  • Key Reaction : Formation of the fused triazolo-thiazole system via condensation of a 1,2,4-triazole derivative with a thiazole precursor.

  • Mechanism :

    • Step A : Bromination of an acetylpyrazole intermediate to generate a reactive electrophilic site.

    • Step B : Nucleophilic attack by a thiol group from the triazole derivative, followed by cyclization to form the thiazole ring .

Reagent Role Conditions
3-bromoacetylpyrazoleElectrophilic substrateReflux in ethanol, Et3N
4-amino-1,2,4-triazole-3-thiolNucleophile5–7 h reaction time

2.2. Morpholine Substitution

  • Reaction : Amide coupling between a carboxylic acid derivative and morpholine.

  • Mechanism :

    • Activation of the carboxylic acid (e.g., using DCC/DMAP) to form an intermediate (e.g., imidazolide), followed by nucleophilic attack by morpholine’s secondary amine.

Reagent Role Conditions
DCCCarbodiimideTHF, rt
DMAPCatalyst1–2 h
MorpholineNucleophileOvernight stirring

2.3. Furan-2-yl Group Installation

  • Reaction : Electrophilic substitution on the furan ring (e.g., Friedel-Crafts alkylation).

  • Mechanism :

    • Generation of an electrophilic species (e.g., acylium ion) that reacts with the electron-rich furan ring.

Biological Implications

While direct biological data for this compound are not available in the provided sources, analogous 1,2,4-triazole derivatives exhibit:

  • Antimicrobial Activity :

    • Antibacterial : Comparable or superior to ciprofloxacin against Staphylococcus aureus and Escherichia coli .

    • Antifungal : Enhanced activity against Aspergillus flavus and Candida albicans .

  • Cytotoxicity : Selective activity against cancer cell lines (e.g., MCF-7) with low toxicity to non-cancerous cells .

Activity Compound Class Key Findings
Antibacterial1,2,4-triazole hybridsMIC 0.25–8 μg/mL against MRSA
AntifungalTriazole-thioether90–98% inhibition of P. piricola
CytotoxicityTriazolo-thiadiazinesIC50 0.39–3.16 μM against MCF-7

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of triazole and thiazole compounds have shown significant cytotoxic effects against various cancer cell lines. Research indicates that the incorporation of morpholine and methoxyphenyl groups enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
In a study published in 2023, derivatives of similar triazole compounds were tested against MCF-7 breast cancer cells using the MTT assay. The results demonstrated that these compounds exhibited IC50 values in the micromolar range, indicating potent anti-cancer activity .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. The morpholine group is known for its ability to cross the blood-brain barrier, making it a suitable candidate for developing treatments for conditions such as anxiety and depression.

Case Study:
A recent investigation into related compounds revealed that they could modulate neurotransmitter levels in animal models of anxiety. This suggests that 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol may similarly influence neurochemical pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could potentially modulate neurotransmitter receptors, thereby influencing mood and behavior.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReferences
2-(furan-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amineStructureAnti-cancer
N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl...StructureNeurological disorders

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolothiazole core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Morpholine vs. Piperazine : The morpholine group in the target compound likely improves aqueous solubility compared to the piperazine moiety in the fluorophenyl analog , as morpholine’s oxygen atom increases polarity. However, piperazine may enhance membrane permeability due to its basic nitrogen .
  • Methoxy vs. In contrast, the 3-fluorophenyl group in the analog introduces electron-withdrawing effects, which could alter binding affinity.
  • Core Heterocycle Differences : Triazolo[3,2-b]thiazoles (target compound) vs. triazolo[3,4-b]thiadiazoles : Thiadiazole cores are more electron-deficient, possibly influencing redox properties and metabolic stability.

Pharmacological and Physicochemical Comparisons

  • Antifungal Activity : Triazolo-thiadiazoles with methoxyphenyl substituents (e.g., ) exhibit antifungal activity via molecular docking with 14-α-demethylase. The target compound’s hydroxyl group and morpholine moiety may enhance target binding but require experimental validation.
  • Solubility and Bioavailability: The target compound’s morpholine group and hydroxyl moiety likely improve water solubility compared to non-polar analogs like fluorophenyl derivatives .
  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via cyclocondensation or nucleophilic substitutions under mild conditions (70–80°C, PEG-400 solvent), suggesting feasible scalability for the target compound.

Biological Activity

The compound 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule belonging to the class of triazolothiazoles . Its unique structure combines various functional groups, including a furan ring, a methoxyphenyl group, and a morpholine moiety. This combination is significant in medicinal chemistry due to its potential therapeutic effects and biological activities.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Research has indicated that compounds within the triazolothiazole family exhibit promising anticancer properties . For instance, similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. In studies involving related triazole derivatives, compounds showed IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, suggesting that our compound may also possess similar efficacy .

Compound Cell Line IC50 (µM)
This compoundMCF-7TBD
Related Triazole CompoundHCT-1162.6
Related Triazole CompoundHepG21.4

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated. Similar triazole derivatives have shown significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Molecular docking studies have suggested that the compound binds effectively to targets associated with cancer proliferation and microbial resistance mechanisms .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • A study on thiazole derivatives demonstrated that modifications in the phenyl ring significantly enhanced anticancer activity through increased binding affinity to target proteins involved in cell cycle regulation.
  • Another investigation focused on triazole-based conjugates , revealing their capacity to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The IC50 values ranged from 1.95 to 4.24 µM for these derivatives, indicating strong potential for therapeutic applications against cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for constructing the thiazolo[3,2-b][1,2,4]triazole core in derivatives like this compound?

  • The synthesis typically involves multi-step reactions starting with thiazole and triazole ring formation via cyclization of thiourea derivatives or α-haloketones. Key steps include Mannich reactions or nucleophilic substitutions to introduce substituents like the 3-methoxyphenyl and morpholinyl groups. Reaction conditions (temperature, solvent, pH) must be tightly controlled to optimize yields and purity .
  • Example Protocol :

  • Step 1 : Synthesize the triazole-thiazole core via cyclization of thiourea with α-bromoketone under reflux in ethanol .
  • Step 2 : Introduce morpholinyl and 3-methoxyphenyl groups via Mannich reaction using formaldehyde and morpholine, followed by Friedel-Crafts alkylation .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent integration and regiochemistry. 2D NMR (e.g., COSY, HSQC) resolves ambiguities from tautomerism in the triazole-thiazole system .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., hydroxyl, morpholinyl C-O) .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Enzyme Inhibition Studies : Test against kinases or receptors (e.g., EGFR, serotonin receptors) using fluorometric or radiometric assays .
  • Antimicrobial Screening : Agar dilution or microbroth dilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of the Mannich reaction to minimize by-products during morpholinyl group introduction?

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl2) or organocatalysts to direct regiochemistry .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the morpholine nitrogen .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during intermediate formation .

Q. How to resolve conflicting biological activity data between similar derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents)?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent electronic effects (e.g., electron-withdrawing F vs. electron-donating OCH3) on target binding .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to identify steric/electronic clashes .
  • Mutagenesis Studies : Modify key residues in the target protein to validate binding hypotheses .

Q. What strategies stabilize this compound under physiological conditions (e.g., aqueous buffers, serum)?

  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance stability and bioavailability .
  • Formulation Optimization : Use cyclodextrins or liposomal encapsulation to reduce hydrolysis .
  • pH Adjustment : Buffer solutions (pH 6.5–7.4) minimize degradation of acid/base-sensitive groups .

Q. How to address discrepancies in NMR spectra caused by tautomerism in the triazole-thiazole system?

  • Dynamic NMR Studies : Variable-temperature NMR identifies tautomeric equilibria (e.g., thione-thiol shifts) .
  • Computational Modeling : DFT calculations predict dominant tautomers and guide spectral interpretation .
  • Isotopic Labeling : Use 15N-labeled analogs to track nitrogen environment changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.